![molecular formula C20H23NOS B1613548 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-75-7](/img/structure/B1613548.png)
2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone
Overview
Description
2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 . It is also known by its IUPAC name, (2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 5 positions of one phenyl ring, and a thiomorpholinomethyl group attached to the 4’ position of the other phenyl ring .Scientific Research Applications
Pharmaceutical Research
In the realm of pharmaceutical research, 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone shines as a crucial building block in the synthesis of innovative drug candidates . It can be used to create complex molecular structures that have potential therapeutic effects.
Polymer Industry
This compound is commonly used as a photoinitiator in the polymer industry. Photoinitiators are substances that absorb light and produce reactive species (free radicals or ions), which can initiate a polymerization process. This is particularly useful in the production of coatings, inks, and adhesives.
Medical Research
The compound has shown potential in medical research. While the specific applications are not detailed in the search results, it’s possible that its unique chemical structure could be leveraged in the development of new medical treatments or diagnostic tools.
Environmental Research
2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone also has potential applications in environmental research. Its properties could be used to study environmental phenomena or develop solutions to environmental challenges.
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFZSXYERWELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642919 | |
Record name | (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone | |
CAS RN |
898782-75-7 | |
Record name | (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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